molecular formula C20H28 B13957638 2,6-Dimethyl-3-octylnaphthalene CAS No. 55000-54-9

2,6-Dimethyl-3-octylnaphthalene

Cat. No.: B13957638
CAS No.: 55000-54-9
M. Wt: 268.4 g/mol
InChI Key: UZHLPUVYQFPPMF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-octylnaphthalene (CAS: 55000-54-9) is an organic compound with the molecular formula C20H28 and a molecular weight of 268.44 g/mol . It is structurally characterized by a naphthalene ring system substituted with methyl groups at the 2 and 6 positions and an octyl chain at the 3 position. Calculated physical properties include a density of 0.932 g/cm³ and a boiling point of approximately 391.5°C at 760 mmHg . The related hydrogenated derivative, Decahydro-2,6-dimethyl-3-octylnaphthalene (CAS: 54964-85-1), is commercially available from multiple suppliers with a typical purity of 99% and is offered in Industrial Grade and Pharma Grade, packaged in 25 kg cardboard drums . As an alkylated naphthalene derivative, this compound is of interest in research and development as a chemical intermediate . Its specific applications, mechanism of action, and detailed research value are specialized areas of study. Researchers are encouraged to contact us for further technical details and to discuss their specific project requirements. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

55000-54-9

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

2,6-dimethyl-3-octylnaphthalene

InChI

InChI=1S/C20H28/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h11-15H,4-10H2,1-3H3

InChI Key

UZHLPUVYQFPPMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=CC(=C2)C)C=C1C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Naphthalene Derivatives

The most common and classical approach to synthesizing 2,6-dimethyl-3-octylnaphthalene involves Friedel-Crafts alkylation reactions. This method consists of introducing alkyl groups onto the naphthalene ring using alkyl halides and Lewis acid catalysts.

  • Reaction Scheme : Naphthalene or its methyl-substituted derivatives are reacted with an octyl halide (such as 1-bromooctane or 1-chlorooctane) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).
  • Reaction Conditions :
    • Solvent: Inert solvents such as dichloromethane or carbon disulfide are commonly used to control the reaction environment.
    • Temperature: Controlled low to moderate temperatures (0–40 °C) to minimize side reactions and polyalkylation.
    • Catalyst: Aluminum chloride (AlCl3) in stoichiometric or catalytic amounts.
  • Outcome : The reaction yields 2,6-dimethyl-3-octylnaphthalene along with possible positional isomers and polyalkylated by-products.
  • Purification : Post-reaction mixtures undergo purification by distillation and recrystallization to isolate the target compound in high purity.

This method is widely cited for its straightforwardness and scalability, making it suitable for both laboratory and industrial synthesis.

Synthesis of 2,6-Dimethyl-3-octylnaphthalene via Decahydronaphthalene Intermediate

An alternative approach involves the use of a hydrogenated naphthalene derivative, specifically 2,6-dimethyl-3-octyldecahydronaphthalene, as an intermediate.

  • Hydrogenation Step : The aromatic naphthalene ring is fully hydrogenated to decahydronaphthalene, which can then be selectively alkylated.
  • Alkylation : Introduction of the octyl substituent at the 3-position is performed under conditions favoring substitution on the saturated bicyclic system.
  • Dehydrogenation (if required) : After alkylation, selective dehydrogenation can regenerate the aromatic naphthalene system with the desired substituents.

This method is less common but offers advantages in controlling regioselectivity and stereochemistry of substituents on the bicyclic framework.

Industrial Scale Continuous Flow Alkylation

In industrial settings, continuous flow reactors are employed to improve the consistency, scalability, and safety of the alkylation process.

  • Advantages :
    • Precise control of reaction parameters such as temperature, pressure, and residence time.
    • Enhanced mixing and heat transfer reduce side reactions.
    • Continuous removal of by-products and impurities.
  • Process Steps :
    • Continuous feed of naphthalene derivatives and alkyl halides with Lewis acid catalyst.
    • Inline purification units including distillation columns and crystallizers.
    • Recycling loops for catalyst and unreacted feedstocks.

This approach supports large-scale production of 2,6-dimethyl-3-octylnaphthalene with high purity and yield.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Friedel-Crafts Alkylation Alkylation of naphthalene with octyl halide and AlCl3 catalyst Simple, well-established Formation of isomers/by-products
Isomerization & Solvent Purification Catalytic isomerization + selective crystallization and solvent extraction High purity, recycling of by-products Requires multiple purification steps
Hydrogenated Intermediate Route Use of decahydronaphthalene intermediate followed by alkylation and possible dehydrogenation Improved regioselectivity More complex, multi-step
Industrial Continuous Flow Alkylation Continuous flow reactors with inline purification Scalable, consistent product quality Requires specialized equipment

Analytical and Research Perspectives

  • The preparation methods are supported by analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm structure and purity.
  • Research indicates that the lipophilicity (logP ~6.84) and hydrophobic nature of 2,6-dimethyl-3-octylnaphthalene influence its handling and purification protocols.
  • The compound serves as a precursor in specialty chemical synthesis and is studied for its chemical reactivity, including oxidation, reduction, and electrophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-octylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-3-octylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-octylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular features of 2,6-dimethyl-3-octylnaphthalene and related compounds:

Compound Name Formula Molecular Weight (g/mol) CAS Key Substituents Notable Properties
2,6-Dimethyl-3-octylnaphthalene C₂₀H₃₈ 278.5157 54964-85-1 2,6-dimethyl; 3-octyl High hydrophobicity, saturated backbone
2,6-Dimethylnaphthalene C₁₂H₁₂ 156.2237 581-42-0 2,6-methyl on aromatic naphthalene Melting point: 112°C; Boiling point: 262°C
Decahydro-2,6-dimethylnaphthalene C₁₂H₂₂ 166.3031 1618-22-0 2,6-methyl on decalin backbone Fully saturated, no alkyl chains
2,7-Dimethoxynaphthalene C₁₂H₁₂O₂ 188.23 3469-26-9 2,7-methoxy on aromatic naphthalene Polar due to ether groups
Dimethyl naphthalene-2,6-dicarboxylate C₁₄H₁₂O₄ 256.24 - 2,6-ester groups High polarity, used in polymer synthesis
Key Observations:
  • Backbone Saturation : Unlike aromatic naphthalene derivatives (e.g., 2,6-dimethylnaphthalene), 2,6-dimethyl-3-octylnaphthalene has a fully saturated decalin backbone, enhancing its thermal stability and reducing reactivity toward electrophilic substitution .
  • Substituent Effects: The octyl chain in 2,6-dimethyl-3-octylnaphthalene increases its molecular weight by ~44% compared to decahydro-2,6-dimethylnaphthalene (C₁₂H₂₂ vs. Methyl vs. Methoxy Groups: 2,7-Dimethoxynaphthalene (C₁₂H₁₂O₂) exhibits higher polarity and lower molecular weight than 2,6-dimethyl-3-octylnaphthalene due to oxygen-containing substituents, making it suitable for photochemical applications .

Physical and Chemical Properties

  • Volatility : While 2,6-dimethylnaphthalene (aromatic) has a boiling point of 262°C , the saturated backbone of 2,6-dimethyl-3-octylnaphthalene likely reduces volatility, though exact data are unavailable. Antoine equation parameters for the latter suggest lower vapor pressure than aromatic analogs .
  • Solubility : The octyl chain in 2,6-dimethyl-3-octylnaphthalene enhances lipid solubility compared to shorter alkyl or polar substituents (e.g., methoxy or ester groups in 2,7-dimethoxynaphthalene and dimethyl naphthalene-2,6-dicarboxylate) .

Biological Activity

2,6-Dimethyl-3-octylnaphthalene is an organic compound with the molecular formula C20H28\text{C}_{20}\text{H}_{28} and a molecular weight of 268.4363 g/mol. It is primarily utilized in scientific research, particularly in chemistry and biology, due to its unique structural properties and potential biological activities.

PropertyValue
CAS Number55000-54-9
Molecular FormulaC20H28
Molecular Weight268.4 g/mol
IUPAC Name2,6-dimethyl-3-octylnaphthalene
InChIInChI=1S/C20H28/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h11-15H,4-10H2,1-3H3
Canonical SMILESCCCCCCCCC1=CC2=C(C=CC(=C2)C)C=C1C

The biological activity of 2,6-Dimethyl-3-octylnaphthalene is attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The compound's aromatic structure facilitates π-π interactions and hydrogen bonding, which can modulate the activity of these targets, potentially leading to various biological effects including antimicrobial and anticancer properties.

Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds similar to 2,6-Dimethyl-3-octylnaphthalene exhibit significant anticancer properties. For instance, a comparative study on alkylating agents highlighted the efficacy of structurally related compounds in inhibiting tumor growth in experimental models .
  • Antimicrobial Properties : Research has also explored the antimicrobial potential of naphthalene derivatives. Studies suggest that certain modifications in the naphthalene structure can enhance their activity against various bacterial strains.
  • Enzyme Interaction : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This interaction is crucial for understanding its potential therapeutic applications.

Case Studies

Several case studies have focused on the biological implications of naphthalene derivatives:

  • Study on Alkylating Agents : A notable study published in the Journal of Medicinal Chemistry examined various alkylating agents, including derivatives of naphthalene, for their antineoplastic activities. The results indicated that modifications in alkyl chain length and branching significantly influence biological efficacy .
  • Antimicrobial Activity Evaluation : A comparative analysis involving multiple naphthalene derivatives assessed their antimicrobial effectiveness against common pathogens. The findings suggested that longer alkyl chains could enhance membrane permeability, thereby increasing antimicrobial potency.

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